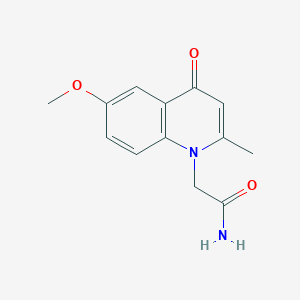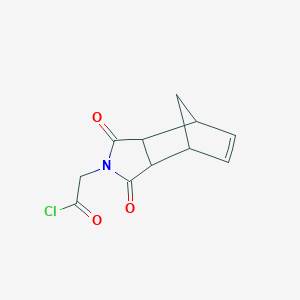![molecular formula C19H18FN3O5 B12117465 N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B12117465.png)
N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide is a chemical compound with the following properties:
Chemical Formula: C₁₁H₁₄FNO₂
Molecular Weight: 211.23 g/mol
CAS Number: 54041-17-7
Preparation Methods
Synthesis:: The synthesis of this compound involves the reaction of 4-fluoroaniline with N-isopropylacetamide. Here’s a brief synthetic route:
- Combine 4-fluoroaniline (9.2 mL, 0.10 mol) and N,N-bis(2-chloroethyl)amine hydrochloride (17.85 g, 0.10 mol) in a three-necked flask.
- Add diethylene glycol dimethyl ether (25 mL) to the mixture.
- Place the flask in a microwave reactor (WBFY-201) equipped with a reflux system.
- Reflux the mixture under microwave irradiation (800 W) for 3 minutes.
- After cooling, remove the excess diethylene glycol dimethyl ether under reduced pressure.
Industrial Production:: Industrial-scale production methods may involve modifications and optimization of the synthetic route for efficiency and yield.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions with appropriate reagents can occur.
Common reagents and conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Alkyl halides or other nucleophiles.
Major products:
- The specific products depend on reaction conditions and substituents.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: May exhibit pharmacological effects.
Industry: Employed in the development of new materials.
Mechanism of Action
The exact mechanism by which N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways.
Comparison with Similar Compounds
For further exploration, you might also be interested in related compounds like ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate and other indole derivatives . These compounds share some similarities but differ in functional groups and substituents.
Properties
Molecular Formula |
C19H18FN3O5 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide |
InChI |
InChI=1S/C19H18FN3O5/c1-27-15-8-3-11(9-16(15)28-2)18(25)22-21-14-10-17(24)23(19(14)26)13-6-4-12(20)5-7-13/h3-9,14,21H,10H2,1-2H3,(H,22,25) |
InChI Key |
IIBARJXCTPPFJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(5-bromofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B12117387.png)


![N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide](/img/structure/B12117396.png)






![1-ethyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12117436.png)



